An In-depth Technical Guide to the Crystal Structure of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one and its Analogs
An In-depth Technical Guide to the Crystal Structure of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the structural and chemical properties of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one. While a definitive crystal structure for this specific thienyl derivative is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or other widely accessible databases, this document leverages detailed crystallographic data from its close structural analog, 2-phenyl-4H-3,1-benzoxazin-4-one, to infer and discuss its key structural features. This approach, rooted in established principles of chemical analogy and crystallographic trends, offers valuable insights for researchers in medicinal chemistry, materials science, and drug development.
Introduction: The Significance of the Benzoxazinone Scaffold
The 4H-3,1-benzoxazin-4-one ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities stem from the unique electronic and steric properties of the benzoxazinone core, which can be fine-tuned through substitution at the 2-position. The introduction of a thienyl group, a well-known bioisostere for the phenyl ring, is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. Understanding the precise three-dimensional arrangement of atoms in 2-(2-thienyl)-4H-3,1-benzoxazin-4-one is therefore crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
Synthesis and Molecular Architecture
The synthesis of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one is typically achieved through the cyclocondensation of N-thienoyl anthranilic acid.[1] This reaction, often facilitated by a dehydrating agent like acetic anhydride, proceeds via an intramolecular nucleophilic attack of the carboxylic acid onto the amide, followed by elimination of water to form the heterocyclic ring.
Experimental Protocol: Synthesis of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one [1]
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Acylation of Anthranilic Acid: To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add 2-thenoyl chloride dropwise with stirring at a controlled temperature (e.g., 0-5 °C).
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for a specified period. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Isolation of Intermediate: Upon completion, pour the reaction mixture into ice-water to precipitate the N-(2-thenoyl)anthranilic acid. Filter the solid, wash with cold water, and dry.
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Cyclization: Reflux the N-(2-thenoyl)anthranilic acid in acetic anhydride for several hours.
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Product Isolation and Purification: Cool the reaction mixture to induce crystallization. Filter the crude product, wash with a suitable solvent (e.g., cold ethanol), and recrystallize from an appropriate solvent system to obtain pure 2-(2-thienyl)-4H-3,1-benzoxazin-4-one.
Caption: Synthetic workflow for 2-(2-thienyl)-4H-3,1-benzoxazin-4-one.
Crystallographic Analysis: Insights from the Phenyl Analog
The crystal structure of 2-phenyl-4H-3,1-benzoxazin-4-one provides a robust model for understanding the solid-state conformation and intermolecular interactions of its thienyl counterpart.[2][3][4] The crystallographic data for the phenyl derivative reveals a nearly planar molecule, a feature that is likely to be conserved in the thienyl derivative due to the extensive π-conjugation across the benzoxazinone and the aromatic substituent.
Table 1: Crystallographic Data for 2-phenyl-4H-3,1-benzoxazin-4-one [2][3]
| Parameter | Value |
| Chemical Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.3055 (16) |
| b (Å) | 3.8930 (4) |
| c (Å) | 20.445 (2) |
| β (°) | 94.946 (3) |
| Volume (ų) | 1055.1 (2) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.405 |
The crystal packing of 2-phenyl-4H-3,1-benzoxazin-4-one is characterized by π-π stacking interactions between the aromatic rings of adjacent molecules.[2][3][4] These interactions, along with weaker C-H···O hydrogen bonds, dictate the overall supramolecular architecture. The molecules arrange in stacks parallel to the b-axis, with a centroid-centroid distance of approximately 4.279 Å between adjacent phenyl and benzoxazinone rings.[2][3]
Caption: Intermolecular interactions in the crystal lattice of 2-phenyl-4H-3,1-benzoxazin-4-one.
Predicted Structural Features of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one
Based on the structure of the phenyl analog, we can predict the key structural features of the thienyl derivative:
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Planarity: The molecule is expected to be largely planar, with a small dihedral angle between the thienyl ring and the benzoxazinone moiety.
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Conformation: The sulfur atom of the thienyl ring could be oriented either syn or anti with respect to the nitrogen atom of the benzoxazinone ring. The preferred conformation in the solid state will be determined by a balance of intramolecular steric effects and intermolecular packing forces.
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Intermolecular Interactions: Similar to the phenyl analog, the crystal packing will likely be dominated by π-π stacking interactions. The presence of the sulfur atom in the thienyl ring may introduce additional S···π or S···O interactions, potentially leading to a different packing motif compared to the phenyl derivative.
Spectroscopic Characterization
The structure of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one can be confirmed by a combination of spectroscopic techniques:
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¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the benzoxazinone core and the thienyl ring. The chemical shifts and coupling constants would provide information about the substitution pattern and the relative orientation of the two ring systems.
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¹³C NMR: The carbon NMR spectrum would display distinct resonances for each carbon atom in the molecule, confirming the presence of the carbonyl group and the different aromatic and heteroaromatic carbons.
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IR Spectroscopy: The infrared spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1750-1770 cm⁻¹. Other characteristic bands would include C=N and C-O stretching vibrations.
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Mass Spectrometry: High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.
Potential Applications in Drug Discovery
Benzoxazinone derivatives have been investigated for a variety of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[5][6] The incorporation of a thienyl moiety can enhance these activities by improving binding affinity to biological targets or by altering the pharmacokinetic profile of the molecule. The structural insights gained from crystallographic studies are invaluable for understanding the SAR of these compounds and for designing next-generation analogs with improved therapeutic potential. For instance, the planarity of the molecule and the nature of the substituent at the 2-position can significantly influence its ability to intercalate into DNA or to fit into the active site of an enzyme.
Conclusion
While the definitive crystal structure of 2-(2-thienyl)-4H-3,1-benzoxazin-4-one remains to be determined, a detailed analysis of its close analog, 2-phenyl-4H-3,1-benzoxazin-4-one, provides a strong foundation for understanding its molecular architecture and solid-state behavior. The predicted planarity and the propensity for π-π stacking are key features that will influence its physical and biological properties. Further experimental work, including single-crystal X-ray diffraction of the thienyl derivative, is warranted to validate these predictions and to provide a more detailed picture of its structure at the atomic level. Such studies will undoubtedly contribute to the rational design of new benzoxazinone-based compounds with enhanced therapeutic efficacy.
References
-
Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. MDPI. Available from: [Link]
-
2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. Available from: [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press Company. Available from: [Link]
-
2-Phenyl-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. Available from: [Link]
-
4H-3,1-Benzoxazin-4-one | C8H5NO2. PubChem. Available from: [Link]
-
2-Phenyl-4H-3,1-benzoxazin-4-one. PubMed. Available from: [Link]
-
Synthesis of 2‐(2′‐Thenyl)‐3,1‐(4H)‐benzoxazin‐4‐one and Its Reactions with Different Nucleophiles. ChemInform. Available from: [Link]
-
4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis-. United States Environmental Protection Agency. Available from: [Link]
-
Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. RACO. Available from: [Link]
-
2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one) | C22H12N2O4. PubChem. Available from: [Link]
-
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar. Available from: [Link]
-
Synthesis of 2-phenyl-4H-benzo[d][1][7]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Universitas Surabaya. Available from: [Link]
-
2-Phenyl-4H-1,3-benzoxazin-4-one. PubChem. Available from: [Link]
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenyl-4H-3,1-benzoxazin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. mdpi.com [mdpi.com]
